1-(2-methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
The compound 1-(2-methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic molecule featuring a pyrimido[1,2-a][1,3,5]triazin-6-one core. Its structure includes a 2-methoxyphenyl group at position 1, a propyl chain at position 3, and methyl substituents at positions 7 and 8 (Figure 1). This scaffold is synthesized via regioselective cyclocondensation reactions involving guanidine derivatives and orthoesters, as demonstrated in analogous pyrimido-triazinone syntheses . The methoxy and alkyl substituents influence its physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacological applications.
Properties
Molecular Formula |
C18H24N4O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-7,8-dimethyl-3-propyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H24N4O2/c1-5-10-20-11-21(15-8-6-7-9-16(15)24-4)18-19-14(3)13(2)17(23)22(18)12-20/h6-9H,5,10-12H2,1-4H3 |
InChI Key |
TYCLJJNZOZQKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CN(C2=NC(=C(C(=O)N2C1)C)C)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate guanidine derivatives with aldehydes under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. Additionally, purification steps like recrystallization or chromatography are essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
1-(2-Methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrimido-triazinone scaffold is structurally versatile, with modifications at positions 1, 3, 4, 7, and 8 significantly altering biological activity and physicochemical behavior. Below is a detailed comparison with key analogs:
Table 1: Structural and Pharmacological Comparison of Pyrimido-Triazinone Derivatives
Key Observations
Substituent Effects on Bioactivity: The 3-chlorophenylamino group in 4e confers moderate antiproliferative activity, whereas alkyl groups (e.g., propyl, cyclopentyl) in the target compound and 3-cyclopentyl analog prioritize lipophilicity over direct cytotoxicity . Thiophene and phenyl groups in pyrimido[2,1-c][1,2,4]triazinones (e.g., compound 2) enhance antimicrobial properties, suggesting that heteroaromatic substituents may broaden therapeutic applications .
Synthetic Accessibility: The target compound’s synthesis likely follows regioselective pathways similar to 4e, where guanidines react with triethyl orthoacetate. Unexpected rearrangements during synthesis (e.g., pyrimidine ring opening in 4e) highlight challenges in controlling reactivity for complex analogs .
Physicochemical Properties: The 2-methoxyphenyl group in the target compound improves solubility compared to non-polar analogs like 4e, which lacks a methoxy group. Cyclopentyl and propyl substituents increase logP values, suggesting enhanced membrane permeability .
Biological Activity
The compound 1-(2-methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings and data.
- Molecular Formula : CHNO
- Molecular Weight : 370.4 g/mol
- CAS Number : 1158323-14-8
Research indicates that compounds similar to this pyrimidine derivative exhibit various mechanisms of action, including:
- Antiviral Activity : Some derivatives have shown potential as antiviral agents by inhibiting viral replication through interference with viral enzymes.
- Anticancer Properties : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
Antiviral Activity
A study highlighted the effectiveness of similar compounds in inhibiting the activity of viral enzymes. For instance, certain triazine derivatives demonstrated significant antiviral effects at low micromolar concentrations. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance biological efficacy .
Anticancer Activity
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and L363. The mechanism involves the inhibition of Polo-like kinase 1 (Plk1), which is crucial for mitotic progression. Compounds with IC values ranging from 1.49 to 2.94 μM were identified as potent inhibitors .
Case Study 1: Antiviral Efficacy
A recent investigation into the antiviral properties of pyrimidine derivatives found that modifications at the C-2 and N-3 positions significantly improved the compounds' affinity for viral targets. The study reported an EC value of approximately 0.20 μM for a closely related compound, indicating strong antiviral potential .
Case Study 2: Anticancer Mechanism
Research focusing on the inhibition of Plk1 revealed that specific derivatives showed enhanced cellular permeability and potent anti-cancer activity. A derivative with a modified side chain exhibited a GI value of 4.1 μM against cancer cells, demonstrating its potential as a therapeutic agent .
Data Tables
| Activity Type | Compound | IC / EC (μM) | Mechanism |
|---|---|---|---|
| Antiviral | Similar Derivative | 0.20 | Viral enzyme inhibition |
| Anticancer | Modified Derivative | 4.1 | Plk1 inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
